(R)-2-(Tert-butoxycarbonylamino-methyl)-3-thiophen-2-YL-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a thiophene ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The thiophene ring is introduced through a series of reactions involving thiophene derivatives. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid
- 3-{(tert-butoxy)carbonylamino}propanoic acid
- (2S)-2-Benzyl-3-((tert-butoxycarbonyl)-amino)propanoic acid
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of drugs with specific biological activities .
Properties
CAS No. |
683219-17-2 |
---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-8-9(11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
PQFLLLRCYYNDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.